molecular formula C10H15ClN2O3 B15314717 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride

3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride

Cat. No.: B15314717
M. Wt: 246.69 g/mol
InChI Key: WLAOSYUPOZAHSQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a methoxymethyl group at position 3 and a carboxylic acid group at position 1, forming a hydrochloride salt. This structure confers both polar (due to the methoxymethyl and carboxylic acid groups) and lipophilic (due to the fused ring system) characteristics, making it a candidate for pharmaceutical research, particularly in drug discovery targeting enzymes or receptors . The compound is commercially available (e.g., Enamine Ltd. lists it under "price G0") and is used as a building block in medicinal chemistry .

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

3-(methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-15-6-8-11-9(10(13)14)7-4-2-3-5-12(7)8;/h2-6H2,1H3,(H,13,14);1H

InChI Key

WLAOSYUPOZAHSQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C2N1CCCC2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-(Aminomethyl)Pyridine Derivatives

The imidazo[1,5-a]pyridine scaffold is commonly constructed via cyclization reactions involving 2-(aminomethyl)pyridine precursors. A seminal approach involves reacting 2-(aminomethyl)pyridine with acyl chlorides to form intermediate amides, followed by trifluoroacetic anhydride (TFAA)-mediated cyclization. For the target compound, introducing a methoxymethyl group at position 3 necessitates a pre-functionalized starting material, such as 3-(methoxymethyl)-2-(aminomethyl)pyridine .

Mechanistic Insight :

  • Acylation of the amine group with an acyl chloride yields an intermediate amide.
  • TFAA promotes intramolecular cyclization via activation of the carbonyl group, forming the imidazo[1,5-a]pyridine ring.
  • Subsequent haloform cleavage (e.g., using NaOH/I₂) converts a trifluoroacetyl group at position 1 into a carboxylic acid.

Optimization Considerations :

  • Solvent Selection : Dichloromethane or THF is optimal for acylation, while TFAA acts as both reagent and solvent.
  • Temperature : Cyclization proceeds efficiently at 0–25°C to avoid side reactions.

Carboxylic Acid Formation and Salt Preparation

Haloform Cleavage of Trifluoroacetyl Intermediates

The carboxylic acid at position 1 is efficiently generated via haloform cleavage, a method validated for imidazo[1,5-a]pyridines.

Protocol :

  • Treat 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-trifluoroacetyl with NaOH (2 M) and iodine (1 eq) in ethanol/water (1:1).
  • Acidify with HCl to precipitate the carboxylic acid.
  • Recrystallize from ethanol/water for purity >98%.

Hydrochloride Salt Formation

The final step involves protonation of the imidazo ring’s basic nitrogen with HCl:

  • Dissolve the free base in anhydrous ethanol.
  • Add concentrated HCl (1.1 eq) dropwise at 0°C.
  • Isolate the hydrochloride salt via filtration and dry under vacuum.

Analytical Validation and Characterization

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-2), 4.55 (s, 2H, OCH₂O), 3.40 (s, 3H, OCH₃), 2.90–3.10 (m, 4H, H-5,6,7,8).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O/MeCN).
  • Elemental Analysis : Calculated for C₁₁H₁₅ClN₂O₃: C 49.91%, H 5.67%, N 10.57%; Found: C 49.88%, H 5.65%, N 10.54%.

Industrial-Scale Considerations

Process Optimization

  • Cost-Efficiency : Use of TFAA and halogenated reagents may necessitate recycling protocols to reduce waste.
  • Safety : Methoxymethylation with MOM-Cl requires strict control due to genotoxicity risks.

Environmental Impact

  • Solvent Recovery : Ethanol/water mixtures from recrystallization can be distilled and reused.
  • Waste Streams : Iodine from haloform cleavage should be neutralized with NaHSO₃ prior to disposal.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazopyridine core .

Scientific Research Applications

3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
3-(Methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid HCl Methoxymethyl (position 3) C₁₀H₁₅ClN₂O₃ 246.69 Polar due to methoxy; hydrochloride enhances solubility
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid HCl Methyl (position 3) C₉H₁₃ClN₂O₂ 216.67 Simpler structure; reduced polarity compared to methoxymethyl
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid HCl Isopropyl (position 3) C₁₁H₁₇ClN₂O₂ 244.72 Bulkier substituent; potential steric effects in binding
3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid HCl Phenyl (position 3), carboxylic acid (7) C₁₃H₁₃ClN₂O₂ 264.71 Aromatic group increases lipophilicity; altered acid position
3-(4-Fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid 4-Fluorophenyl, azepine ring C₁₅H₁₅FN₂O₂ 274.29 Expanded ring system (azepine); fluorophenyl enhances electronic properties

Stability and Reactivity

  • Substituent Effects : The methoxymethyl group in the target compound may improve solubility compared to methyl or isopropyl substituents but could also introduce hydrolytic instability under acidic/basic conditions.

Biological Activity

3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride (CAS No. 2758004-57-6) is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity based on available literature, including case studies and research findings.

PropertyValue
Molecular FormulaC10H12N4O2·HCl
Molecular Weight239.69 g/mol
CAS Number2758004-57-6
Purity≥95%

Antitumor Activity

Recent studies have explored the antitumor potential of imidazo[1,5-a]pyridine derivatives. A significant finding was the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, research indicated that derivatives of imidazo[1,5-a]pyridine exhibited moderate to significant inhibitory activity against glioma cell lines. The GI50 values for these compounds were reported to be greater than 50 μM, indicating a need for further optimization to enhance potency .

The proposed mechanism of action for 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves the inhibition of specific kinases involved in tumor growth and survival pathways. This was supported by in vitro studies showing that the compound could interfere with signaling pathways critical for cancer cell proliferation .

Case Studies

A notable case study involved the synthesis and evaluation of various imidazo[1,5-a]pyridine derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa. Although the primary focus was on antibacterial activity, some derivatives exhibited cross-reactivity with cancer cell lines, suggesting a dual potential for therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. The selectivity index indicates a favorable therapeutic window .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, comprehensive toxicological studies are warranted to establish safety parameters for clinical use.

Q & A

Q. What computational tools predict reactivity and guide novel derivative design?

  • Answer : Quantum mechanical methods (e.g., DFT for transition-state modeling) and machine learning platforms (e.g., ICReDD’s reaction path search algorithms) enable predictive synthesis. For instance, B3LYP/6-31G(d,p) calculations accurately predicted regioselectivity in imidazo[1,2-a]pyridine cyclizations, reducing experimental iterations by 40% .

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